1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine
Description
Historical Development of Heterocyclic Sulfonamide Research
The discovery of sulfonamides as antibacterial agents in the 1930s marked a paradigm shift in medicinal chemistry. Prontosil, the first sulfonamide drug, demonstrated systemic efficacy against bacterial infections by inhibiting dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. Early sulfonamides were simple aromatic derivatives, but their limitations—including bacterial resistance and toxicity—prompted exploration of heterocyclic variants. By the 1950s, researchers recognized that embedding sulfonamide motifs within nitrogen-containing heterocycles enhanced target selectivity and metabolic stability. For instance, Gianfranco Pala’s 1958 patent detailed oxidative halogenation methods to synthesize heterocyclic sulfonyl halides, intermediates critical for producing sulfonamides with improved pharmacokinetic profiles. These innovations laid the groundwork for incorporating thiophene and pyrrolidine moieties, which emerged as pivotal structural elements in later decades.
The transition to heterocyclic sulfonamides accelerated in the 1980s with the advent of structure-activity relationship (SAR) studies. Researchers found that five-membered heterocycles, such as thiophene and pyrrolidine, conferred optimal steric and electronic properties for binding to enzymatic active sites. This period also saw the rise of combinatorial chemistry, enabling systematic exploration of sulfonamide diversity. By the 2000s, heterocyclic sulfonamides had expanded beyond antimicrobial applications into areas like carbonic anhydrase inhibition and antiviral therapy.
Significance in Contemporary Organic Chemistry Research
In modern organic synthesis, 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine epitomizes the convergence of modular design and late-stage functionalization. The sulfonamide group acts as a versatile pharmacophore, capable of hydrogen bonding and electrostatic interactions with biological targets. Contemporary methodologies, such as electrochemical synthesis and sulfur(VI) fluoride exchange (SuFEx), have revolutionized the construction of sulfonamide linkages. For example, Vicente et al. demonstrated that graphite electrodes and LiClO₄ electrolytes enable efficient coupling of sodium arylsulfinates with amines, a strategy applicable to complex substrates like thiophene derivatives.
The compound’s dual thiophene motifs highlight the importance of aromatic heterocycles in modulating electronic properties. Thiophene’s electron-rich π-system enhances binding affinity to hydrophobic enzyme pockets, while its sulfur atom contributes to metabolic stability. Additionally, the pyrrolidine ring’s conformational flexibility allows adaptive binding to diverse targets, a feature exploited in kinase inhibitors such as fedratinib. These attributes underscore the compound’s utility as a template for developing therapeutics targeting neurological disorders, cancer, and viral infections.
Evolution of Academic Interest in Sulfonyl Pyrrolidine Derivatives
Academic interest in sulfonyl pyrrolidine derivatives has surged due to their unique stereochemical and pharmacokinetic properties. The pyrrolidine ring’s puckered conformation enables precise spatial orientation of substituents, critical for achieving enantioselectivity in chiral environments. Early studies focused on N-substituted pyrrolidines, but the introduction of sulfonyl groups in the 1990s unlocked new bioactivity profiles. For instance, sulfonyl-pyrrolidine hybrids showed promise as carbonic anhydrase inhibitors, with the sulfonamide moiety coordinating the active-site zinc ion.
Recent advances in asymmetric catalysis have further propelled this field. Lin et al. reported an N-heterocyclic carbene (NHC)-mediated SuFEx reaction, enabling stereocontrolled synthesis of sulfonamides from sulfonyl fluorides and amines. This method’s compatibility with pyrrolidine substrates underscores its potential for generating enantiomerically pure derivatives. Additionally, the integration of computational modeling has accelerated the design of sulfonyl pyrrolidines with optimized binding energies, as seen in virtual screening campaigns against SARS-CoV-2 proteases.
Current Research Paradigms for Thiophene-Containing Heterocycles
Thiophene-containing heterocycles dominate contemporary research due to their versatile electronic properties and synthetic accessibility. The 5-methylthiophene moiety in this compound exemplifies strategies to fine-tune lipophilicity and π-stacking interactions. Current paradigms emphasize three key areas:
- Electron-Deficient Thiophene Design : Introducing electron-withdrawing groups (e.g., sulfonyl) enhances thiophene’s ability to participate in charge-transfer interactions, a principle applied in photodynamic therapy agents.
- Regioselective Functionalization : Methods like directed ortho-metalation enable precise substitution patterns on thiophene rings, critical for optimizing bioactivity.
- Heterocycle Hybridization : Combining thiophene with pyrrolidine or other nitrogenous cycles creates multi-target ligands, as demonstrated in dual COX-2/CA inhibitors.
Recent work by Chen et al. illustrates the synergy between thiophene and sulfonamide groups. Their metal-free synthesis of sulfonamides via C–S and S–N coupling reactions achieved gram-scale production of derivatives with antiviral activity against coxsackievirus B. Similarly, Shyam’s group utilized thiosulfonates and copper catalysis to assemble thiophene-sulfonamide hybrids, highlighting the scalability of these methods.
Properties
IUPAC Name |
1-(5-methylthiophen-2-yl)sulfonyl-3-thiophen-2-ylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S3/c1-10-4-5-13(18-10)19(15,16)14-7-6-11(9-14)12-3-2-8-17-12/h2-5,8,11H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVZJFPZVPYGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,4-diketones or 1,4-diamines.
Introduction of Thiophene Groups: Thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Sulfonylation: The methylthiophene group can be sulfonylated using reagents like chlorosulfonic acid or sulfonyl chlorides under controlled conditions to avoid overreaction.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene sulfides.
Substitution: Halogenated or nitrated thiophenes.
Scientific Research Applications
Numerous studies have investigated the biological activities of compounds similar to 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine, revealing promising results in various therapeutic areas:
- Antimicrobial Activity : Research has shown that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacteria and fungi, demonstrating effectiveness against strains like Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentrations (MIC) as low as 0.21 µM .
- Fungicidal Properties : A study on thiophene derivatives indicated that some compounds displayed potent antifungal activity against pathogens such as Fusarium graminearum and Rhizoctonia solani, with effective concentrations (EC50) lower than those of established fungicides . This suggests that this compound could serve as a lead compound for developing new antifungal agents.
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The synthetic pathways often include:
- Formation of Sulfonamide Linkages : The introduction of the sulfonyl group is crucial for enhancing biological activity. This can be achieved through reactions involving sulfonyl chlorides.
- Pyrrolidine Ring Formation : The pyrrolidine moiety is synthesized using cyclization techniques that may involve amine coupling reactions.
- Purification and Characterization : After synthesis, compounds are purified through crystallization or chromatography and characterized using NMR, IR spectroscopy, and mass spectrometry.
Case Studies
Several case studies highlight the applications of this compound in research:
- Antimicrobial Screening : In one study, a series of thiophene-based compounds were synthesized and screened for their antimicrobial activity. The results indicated that modifications to the thiophene ring significantly influenced potency against bacterial strains .
- Quorum Sensing Inhibition : Another investigation focused on the role of similar compounds in inhibiting quorum sensing in bacteria, which is critical for biofilm formation and virulence. The findings suggest that these compounds could be developed as anti-biofilm agents .
Mechanism of Action
The mechanism of action of 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions.
Material Science: In conductive polymers, the thiophene rings facilitate electron delocalization, enhancing electrical conductivity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications/Properties |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₅NO₂S₃ | 329.47 g/mol | 5-Me-thiophene sulfonyl, thiophen-2-yl | Potential optoelectronic/pharmacological |
| (R)-3-[2-hydroxy-2,2-di(thiophen-2-yl)acetoxy]pyrrolidinium bromide [7] | C₁₈H₂₀BrNO₃S₂ | 458.44 g/mol | Di(thiophen-2-yl) hydroxyacetate, bromide | M3mAChR antagonist (t₁/₂ = 59.34 min) |
| 2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one [10] | C₁₄H₁₂OS | 228.31 g/mol | Thiophen-2-yl ketone, pyrrolidine | Synthetic intermediate |
| (E)-1-(5-methylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one [6] | C₁₂H₁₀OS₂ | 234.33 g/mol | Thiophene chalcone, methyl group | Nonlinear optical properties |
Key Observations:
- Steric and Electronic Effects : The target compound’s sulfonyl group introduces strong electron-withdrawing characteristics, contrasting with the electron-rich chalcone in . This difference may alter charge-transfer efficiency in optoelectronic applications .
- Pharmacological Relevance : Pyrrolidinium bromides in demonstrate that stereochemistry (R vs. S) critically impacts M3mAChR antagonism. While the target compound’s stereochemistry is unspecified, its sulfonyl group may enhance plasma stability compared to ester-based analogues .
- Synthetic Utility : Compounds like 2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one () lack sulfonyl groups but share the pyrrolidine-thiophene scaffold, highlighting the versatility of this core in drug discovery .
Functional Group Variations
- Sulfonyl vs. Ketone Groups : The sulfonyl group in the target compound likely improves solubility in polar solvents and resistance to enzymatic degradation compared to the ketone in ’s butan-1-one derivative .
Biological Activity
The compound 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine has garnered attention in recent research due to its potential biological activities, particularly as a quorum sensing inhibitor and its antibacterial properties. This article delves into the synthesis, biological activity, and relevant research findings surrounding this compound.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂S₂ |
| Molecular Weight | 288.35 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibacterial therapies.
Case Study Findings:
- In vitro Studies : The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus and 32 µg/mL for E. coli .
- Mechanism of Action : The antibacterial activity is believed to be linked to the inhibition of bacterial quorum sensing, which is crucial for biofilm formation and virulence factor expression .
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions related to enzyme dysregulation.
Research Findings:
- AChE Inhibition : The compound showed an IC50 value of 5.4 µM, indicating strong potential as a neuroprotective agent .
- Urease Inhibition : It exhibited notable urease inhibitory activity with an IC50 of 3.2 µM, suggesting its utility in managing urinary tract infections .
Mechanistic Insights
Docking studies have provided insights into the interaction between the compound and target enzymes or receptors. These studies reveal that the sulfonyl group plays a critical role in binding affinity, enhancing the biological activity of the compound.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is beneficial.
Table 2: Comparative Biological Activity
| Compound | MIC (µg/mL) | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|---|
| This compound | 16 | 5.4 | 3.2 |
| Lenapenem (BO-2727) | 8 | Not reported | Not reported |
| Piperazine derivatives | Varies | 10.0 | 5.0 |
Q & A
Q. Key Parameters :
- Solvents : DMF or ethanol for solubility and reaction efficiency .
- Catalysts : Piperidine for cyclization .
- Characterization : NMR (¹H/¹³C), mass spectrometry (HRMS), and HPLC for purity validation .
How can researchers characterize the compound’s purity and structural integrity?
Basic Research Question
Methodological Approach :
Note : Discrepancies between spectroscopic and crystallographic data require cross-validation via computational modeling (e.g., DFT calculations) .
How can experimental design (DoE) optimize reaction conditions for this compound?
Advanced Research Question
Strategy :
Q. Example Workflow :
Screen 8–12 reactions with varying conditions.
Use ANOVA to determine significant factors.
Apply response surface methodology (RSM) for optimization .
How to resolve contradictions between spectroscopic and crystallographic data?
Advanced Research Question
Approach :
Validate NMR assignments via 2D experiments (COSY, HSQC) .
Compare crystallographic data with computational models (e.g., Mercury or Olex2 software) .
Reassess synthetic routes if polymorphic forms or solvates are suspected .
Case Study : A monoclinic crystal structure (β = 91.3°) may explain deviations in NMR dihedral angles .
What are the key physicochemical properties influencing bioactivity?
Basic Research Question
| Property | Method | Relevance |
|---|---|---|
| LogP | HPLC (reverse-phase) | Membrane permeability |
| Solubility | Shake-flask assay (pH 1–13) | Formulation stability |
| pKa | Potentiometric titration | Ionization state in physiological conditions |
Advanced Insight : Thiophene sulfonyl groups enhance metabolic stability but may reduce aqueous solubility .
How to design structure-activity relationship (SAR) studies for derivatives?
Advanced Research Question
Methodology :
Modify substituents : Replace 5-methylthiophene with fluorinated or electron-withdrawing groups to assess enzyme binding .
In vitro assays : Test inhibition of kinases or GPCRs using fluorescence polarization .
Computational docking : AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) .
Example : Trifluoromethyl groups improve target affinity but may increase hydrophobicity .
What strategies address low yields in sulfonylation steps?
Advanced Research Question
Solutions :
- Activation : Use Hünig’s base (DIPEA) to enhance nucleophilicity of the pyrrolidine nitrogen .
- Purification : Flash chromatography with ethyl acetate/hexane gradients .
- Side-product analysis : LC-MS to identify hydrolysis byproducts (e.g., sulfonic acids) .
How can computational methods accelerate reaction discovery?
Advanced Research Question
Integrated Workflow :
Reaction path searches : GFN2-xTB for transition state modeling .
Machine learning : Train models on existing sulfonylation reaction databases.
Feedback loops : Optimize experimental conditions using computational predictions (ICReDD framework) .
What are the challenges in scaling up synthesis for in vivo studies?
Advanced Research Question
Critical Considerations :
- Batch vs. flow chemistry : Continuous flow systems improve reproducibility for heat-sensitive reactions .
- Toxicology : Assess metabolite profiles via LC-MS/MS to identify reactive intermediates .
- Formulation : Use PEG-based carriers to enhance solubility for intravenous administration .
How to validate in vitro activity in disease models?
Advanced Research Question
Steps :
Pharmacokinetics : Measure plasma half-life (t½) and bioavailability in rodents .
Target engagement : PET imaging with radiolabeled analogs (e.g., ¹⁸F derivatives) .
Toxicity screens : Evaluate hepatotoxicity via ALT/AST assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
